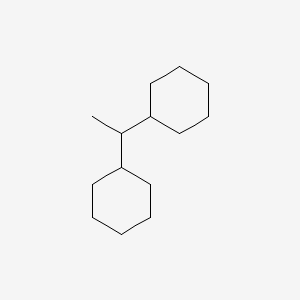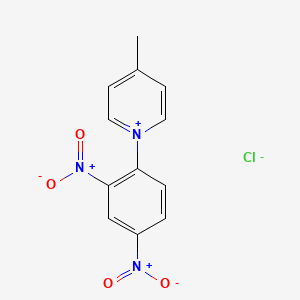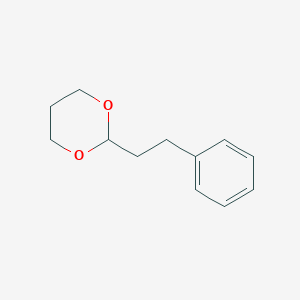
2-Phenethyl-1,3-dioxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenethyl-1,3-dioxane is an organic compound with the molecular formula C12H16O2. It belongs to the class of 1,3-dioxanes, which are cyclic acetals formed from carbonyl compounds and diols. This compound is characterized by a dioxane ring substituted with a phenethyl group, making it a versatile molecule in various chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Phenethyl-1,3-dioxane can be synthesized through the acetalization of phenethyl alcohol with formaldehyde in the presence of an acid catalyst. The reaction typically involves refluxing the reactants in toluene with p-toluenesulfonic acid as the catalyst. The water formed during the reaction is continuously removed using a Dean-Stark apparatus to drive the reaction to completion .
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve the use of more efficient catalysts such as zirconium tetrachloride or tetrabutylammonium tribromide. These catalysts offer higher yields and selectivity under milder conditions .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Phenethyl-1,3-dioxane undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), osmium tetroxide (OsO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2)
Major Products:
Oxidation: Carboxylic acids
Reduction: Diols
Substitution: Nitro or halogenated derivatives
Applications De Recherche Scientifique
2-Phenethyl-1,3-dioxane has several applications in scientific research:
Chemistry: Used as a protecting group for carbonyl compounds due to its stability under various reaction conditions.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Industry: Utilized in the synthesis of fragrances and flavoring agents due to its pleasant aroma.
Mécanisme D'action
The mechanism of action of 2-Phenethyl-1,3-dioxane involves its interaction with various molecular targets. In biological systems, it may act as an antioxidant by scavenging free radicals and inhibiting oxidative stress pathways. The compound’s dioxane ring structure allows it to interact with enzymes and receptors, modulating their activity and leading to various physiological effects .
Comparaison Avec Des Composés Similaires
1,3-Dioxane: A simpler analog without the phenethyl group, used primarily as a solvent and stabilizer.
1,3-Dioxolane: Another cyclic acetal with a five-membered ring, used in similar applications as 1,3-dioxane.
Uniqueness: 2-Phenethyl-1,3-dioxane is unique due to the presence of the phenethyl group, which imparts distinct chemical and biological properties. This substitution enhances its stability and reactivity, making it more suitable for specific applications in pharmaceuticals and fine chemicals .
Propriétés
Numéro CAS |
5663-30-9 |
|---|---|
Formule moléculaire |
C12H16O2 |
Poids moléculaire |
192.25 g/mol |
Nom IUPAC |
2-(2-phenylethyl)-1,3-dioxane |
InChI |
InChI=1S/C12H16O2/c1-2-5-11(6-3-1)7-8-12-13-9-4-10-14-12/h1-3,5-6,12H,4,7-10H2 |
Clé InChI |
TVELIZAUQNFJHC-UHFFFAOYSA-N |
SMILES canonique |
C1COC(OC1)CCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


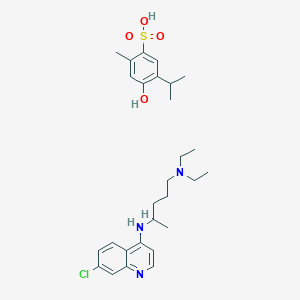

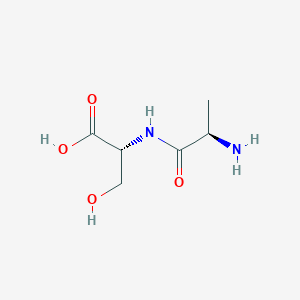

![1-[(4-Chlorophenyl)amino]-3-(propylamino)propan-2-ol](/img/structure/B14740504.png)
![1,4-Dioxaspiro[4.5]decane-6-acetic acid](/img/structure/B14740514.png)
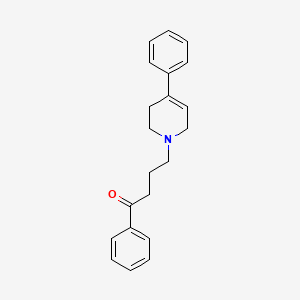
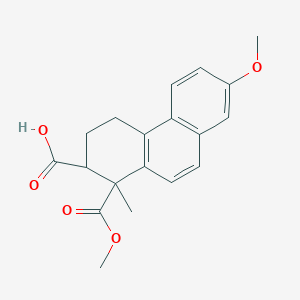
![4-(Ethylamino)-6-methyl-1-phenyl-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B14740539.png)
